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Compound of Interest

Compound Name: 4-methylpent-3-en-1-ol

Cat. No.: B1201246 Get Quote

An In-depth Technical Guide to 4-methylpent-3-en-1-ol and Its Synonyms in Chemical

Literature

This technical guide provides a comprehensive overview of 4-methylpent-3-en-1-ol, a
significant chemical compound with applications in various scientific fields. Aimed at

researchers, scientists, and professionals in drug development, this document details its

nomenclature, physicochemical properties, potential synthetic routes, and biological

significance.

Chemical Identity and Synonyms
4-methylpent-3-en-1-ol is known by several names in chemical literature, which can

sometimes lead to ambiguity. A clear understanding of its various synonyms is crucial for

accurate literature searches and chemical sourcing. The compound is systematically named

under IUPAC nomenclature, and it is also assigned a unique CAS Registry Number for

unambiguous identification.
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Identifier Type Value

IUPAC Name 4-methylpent-3-en-1-ol[1]

CAS Registry No. 763-89-3[1]

Common Synonyms

4-Methyl-3-penten-1-ol, 4-methyl-3-pentenol,

homoprenol, 2-methyl-2-penten-5-ol, 3-Penten-

1-ol, 4-methyl-[2]

Molecular Formula C6H12O[2]

Linear Formula (CH3)2C=CHCH2CH2OH

Physicochemical Properties
The quantitative physicochemical properties of 4-methylpent-3-en-1-ol are summarized in the

table below. These properties are essential for designing experimental setups, purification

procedures, and for predicting its behavior in different chemical environments.

Property Value

Molecular Weight 100.16 g/mol [1]

Density 0.858 g/mL at 25 °C[2]

Boiling Point 157 °C[2]

Flash Point 146 °F (63.3 °C)[2]

Refractive Index (n20/D) 1.445[2]

Vapor Pressure 1.01 mmHg at 25°C[2]

LogP 1.335[2]

Hydrogen Bond Donor Count 1[2]

Hydrogen Bond Acceptor Count 1[2]
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Experimental Protocols: A Proposed Synthetic
Pathway
While specific, detailed experimental protocols for the synthesis of 4-methylpent-3-en-1-ol are

not readily available in single literature sources, a plausible and efficient synthetic route can be

designed based on well-established organic reactions. A common approach involves the use of

a Grignard reagent to form the carbon skeleton, followed by the introduction of the alkene

functionality via a Wittig reaction.

Retrosynthetic Analysis
A logical retrosynthetic approach for 4-methylpent-3-en-1-ol would involve disconnecting the

molecule at the double bond, suggesting a Wittig reaction between a phosphonium ylide and a

carbonyl compound. The alcohol functionality can be introduced from a protected aldehyde.

Forward Synthesis Protocol
Step 1: Preparation of the Phosphonium Ylide

The synthesis begins with the formation of a phosphonium salt from triphenylphosphine and an

appropriate alkyl halide, followed by deprotonation with a strong base to generate the ylide.[3]

Materials: Triphenylphosphine, 3-bromopropan-1-ol (protected as a silyl ether), strong base

(e.g., n-butyllithium), anhydrous solvent (e.g., THF).

Procedure:

Dissolve triphenylphosphine in anhydrous THF under an inert atmosphere.

Add the protected 3-bromopropan-1-ol to the solution and reflux to form the phosphonium

salt.

Cool the reaction mixture to 0 °C and add n-butyllithium dropwise to generate the

corresponding phosphonium ylide.

Step 2: Wittig Reaction

The generated ylide is then reacted with a ketone to form the desired alkene.[4]
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Materials: Acetone, the prepared phosphonium ylide solution.

Procedure:

To the ylide solution at 0 °C, add acetone dropwise.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 3: Deprotection and Purification

The final step involves the removal of the protecting group from the alcohol and purification of

the final product.

Materials: The crude product from the Wittig reaction, a deprotecting agent (e.g.,

tetrabutylammonium fluoride for a silyl ether), ethyl acetate, brine.

Procedure:

Extract the crude product with ethyl acetate.

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Dissolve the residue in THF and add the deprotecting agent.

Stir until the deprotection is complete (monitored by TLC).

Work up the reaction and purify the final product, 4-methylpent-3-en-1-ol, by column

chromatography.
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Step 1: Ylide Formation
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A plausible synthetic workflow for 4-methylpent-3-en-1-ol.

Biological Significance and Signaling Pathways
Currently, there is no direct evidence in the literature implicating 4-methylpent-3-en-1-ol in
specific signaling pathways. However, its identity as a plant metabolite suggests its involvement

in the complex network of plant biochemistry.[1]
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Role as a Plant Volatile
Plants produce a vast array of volatile organic compounds (VOCs) that play crucial roles in

defense, pollination, and communication.[5] These compounds are often derived from major

biosynthetic pathways, such as the terpenoid pathway. While 4-methylpent-3-en-1-ol is not a

canonical terpene, its structure is related to isoprenoid units, which are the building blocks of

terpenes.[6] It is plausible that it is synthesized through a variation of the fatty acid or amino

acid degradation pathways that also produce other plant volatiles.

Potential Role in Plant-Insect Interactions
Many structurally similar alcohols and their derivatives are known to act as insect pheromones

or kairomones. For instance, (Z)-3-hexenol is a well-known green leaf volatile that mediates

interactions between plants, herbivores, and their natural enemies.[7] Given its structural

features, 4-methylpent-3-en-1-ol could potentially have a role in such tritrophic interactions,

although specific studies are needed to confirm this.
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Conceptual overview of plant volatile biosynthesis pathways.

Conclusion
4-methylpent-3-en-1-ol is a multifaceted chemical compound with a range of synonyms that

are important to recognize for effective scientific communication. Its well-defined

physicochemical properties provide a solid foundation for its use in various experimental

contexts. While a specific, published protocol for its synthesis is not readily available,

established organic chemistry principles allow for the design of a robust synthetic route. Its role

as a plant metabolite suggests potential involvement in ecological interactions, a promising
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area for future research. This guide serves as a foundational resource for scientists and

researchers working with or interested in 4-methylpent-3-en-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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